(R)-tert-Butyl 3-(2-fluorobenzamido)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-tert-Butyl 3-(2-fluorobenzamido)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the fluorobenzamido group and the tert-butyl ester moiety imparts unique chemical properties to the molecule, making it a valuable intermediate in the synthesis of various pharmaceuticals and bioactive compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 3-(2-fluorobenzamido)piperidine-1-carboxylate typically involves the following steps:
Formation of the piperidine ring: The piperidine ring can be synthesized through a cyclization reaction of appropriate precursors under basic conditions.
Introduction of the fluorobenzamido group: This step involves the reaction of the piperidine derivative with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine.
Formation of the tert-butyl ester: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the synthesis of ®-tert-Butyl 3-(2-fluorobenzamido)piperidine-1-carboxylate can be scaled up using continuous flow reactors. These reactors offer better control over reaction conditions, improved safety, and higher yields compared to traditional batch processes.
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl 3-(2-fluorobenzamido)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorobenzamido group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
®-tert-Butyl 3-(2-fluorobenzamido)piperidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential drug candidates, particularly those targeting central nervous system disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands.
Industrial Applications: The compound is utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ®-tert-Butyl 3-(2-fluorobenzamido)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzamido group can form hydrogen bonds and hydrophobic interactions with the active site of the target, leading to inhibition or modulation of its activity. The piperidine ring provides structural rigidity, enhancing the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-(2-chlorobenzamido)piperidine-1-carboxylate
- tert-Butyl 3-(2-bromobenzamido)piperidine-1-carboxylate
- tert-Butyl 3-(2-methylbenzamido)piperidine-1-carboxylate
Uniqueness
®-tert-Butyl 3-(2-fluorobenzamido)piperidine-1-carboxylate is unique due to the presence of the fluorine atom in the benzamido group. Fluorine atoms can significantly alter the electronic properties of the molecule, enhancing its metabolic stability and bioavailability. This makes the compound particularly valuable in drug design and development.
Properties
IUPAC Name |
tert-butyl (3R)-3-[(2-fluorobenzoyl)amino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O3/c1-17(2,3)23-16(22)20-10-6-7-12(11-20)19-15(21)13-8-4-5-9-14(13)18/h4-5,8-9,12H,6-7,10-11H2,1-3H3,(H,19,21)/t12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWVVLRQOHLABO-GFCCVEGCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)NC(=O)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.